molecular formula C23H21FN4O2S B11426528 (2E)-2-[4-(diethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(diethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11426528
M. Wt: 436.5 g/mol
InChI Key: SWOYTVJKOFNSJQ-XSFVSMFZSA-N
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Description

The compound (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex heterocyclic molecule It features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the diethylamino and fluorophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2E)-2-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-BROMOPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The diethylamino and fluorophenyl groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21FN4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

(2E)-2-[[4-(diethylamino)phenyl]methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21FN4O2S/c1-3-27(4-2)18-11-7-16(8-12-18)14-20-22(30)28-23(31-20)25-21(29)19(26-28)13-15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3/b20-14+

InChI Key

SWOYTVJKOFNSJQ-XSFVSMFZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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